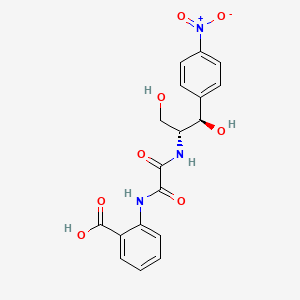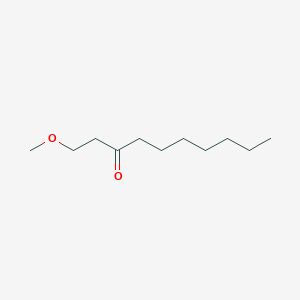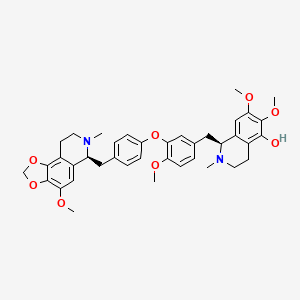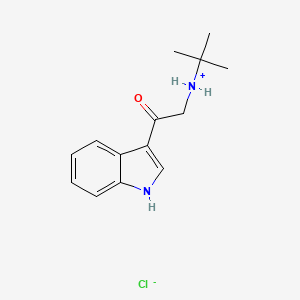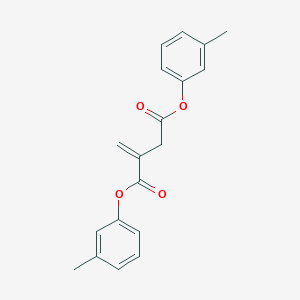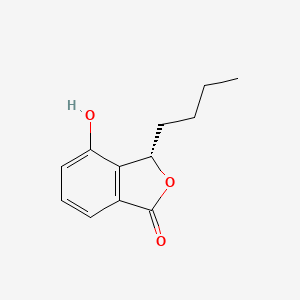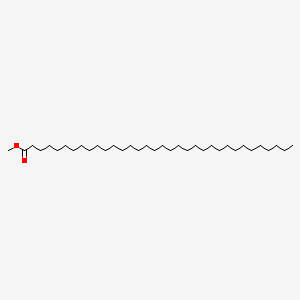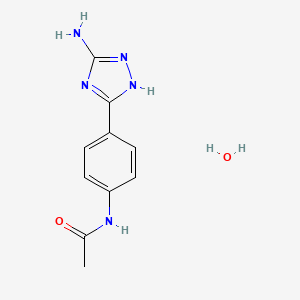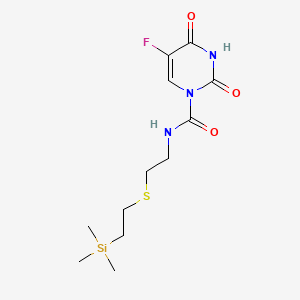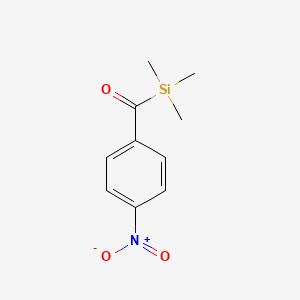
(4-Nitrophenyl)(trimethylsilyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Nitrophenyl)(trimethylsilyl)methanone is an organic compound that features a nitrophenyl group attached to a trimethylsilyl group via a methanone linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)(trimethylsilyl)methanone typically involves the reaction of 4-nitrobenzoyl chloride with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:
4-Nitrobenzoyl chloride+Trimethylsilyl chlorideBasethis compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification techniques such as distillation and recrystallization to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
(4-Nitrophenyl)(trimethylsilyl)methanone can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methanone linkage can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as halides, alcohols, or amines.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed
Reduction: 4-Aminophenyl(trimethylsilyl)methanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
(4-Nitrophenyl)(trimethylsilyl)methanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Nitrophenyl)(trimethylsilyl)methanone depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amine group through the transfer of electrons from the reducing agent to the nitro group. In substitution reactions, the trimethylsilyl group is replaced by a nucleophile through a nucleophilic substitution mechanism.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenylmethanone: Lacks the trimethylsilyl group, making it less reactive in certain substitution reactions.
Trimethylsilylbenzene: Lacks the nitro group, reducing its reactivity in reduction reactions.
Uniqueness
(4-Nitrophenyl)(trimethylsilyl)methanone is unique due to the presence of both the nitrophenyl and trimethylsilyl groups, which confer distinct reactivity patterns and potential applications in synthetic chemistry. The combination of these functional groups allows for a wide range of chemical transformations and applications that are not possible with simpler analogs.
Propiedades
Número CAS |
75748-13-9 |
|---|---|
Fórmula molecular |
C10H13NO3Si |
Peso molecular |
223.30 g/mol |
Nombre IUPAC |
(4-nitrophenyl)-trimethylsilylmethanone |
InChI |
InChI=1S/C10H13NO3Si/c1-15(2,3)10(12)8-4-6-9(7-5-8)11(13)14/h4-7H,1-3H3 |
Clave InChI |
XBVRRCMHFMUMQJ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


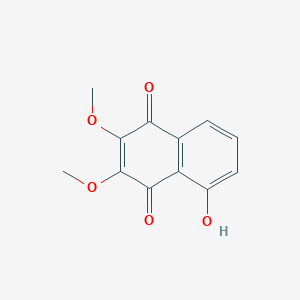
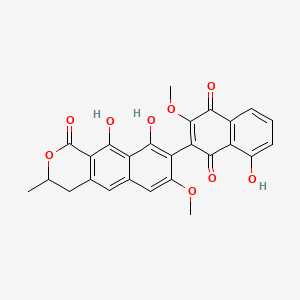
![N-[[1-(3-chlorophenyl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl]methyl]-2-hydroxybenzamide](/img/structure/B14442613.png)
